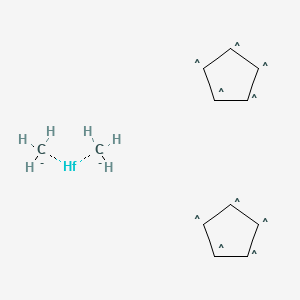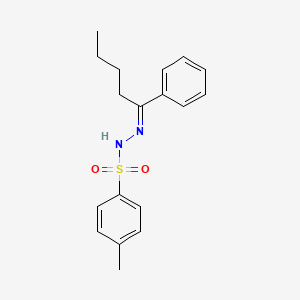
(2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate) is an organic compound that features two 4-methylbenzenesulfonate groups attached to a butane-2,3-diyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate) typically involves the reaction of (2R,3R)-butane-2,3-diol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
(2R,3R)-Butane-2,3-diol+2(4-methylbenzenesulfonyl chloride)→(2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate)+2HCl
Industrial Production Methods
On an industrial scale, the production of (2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate) can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in maintaining the anhydrous environment required for the reaction.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate) can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate groups can be displaced by nucleophiles such as amines or alcohols.
Reduction: The compound can be reduced to yield the corresponding butane-2,3-diol.
Hydrolysis: In the presence of water and a base, the sulfonate groups can be hydrolyzed to yield the corresponding diol and sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions are commonly used.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted butane derivatives.
Reduction: The major product is (2R,3R)-butane-2,3-diol.
Hydrolysis: The major products are (2R,3R)-butane-2,3-diol and 4-methylbenzenesulfonic acid.
Scientific Research Applications
(2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate) has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for diols in organic synthesis.
Materials Science: The compound is used in the preparation of polymers and other materials with specific properties.
Biology and Medicine: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate) involves the reactivity of the sulfonate groups. These groups can act as leaving groups in nucleophilic substitution reactions, allowing for the introduction of various functional groups into the molecule. The compound’s reactivity is influenced by the electronic and steric effects of the sulfonate groups.
Comparison with Similar Compounds
Similar Compounds
Ethyl Acetoacetate: Used in similar nucleophilic substitution reactions.
Diethyl Malonate: Another compound used in organic synthesis with similar reactivity.
Acetylacetone: Used in various organic reactions and has similar functional groups.
Uniqueness
(2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate) is unique due to its specific stereochemistry and the presence of two sulfonate groups, which provide distinct reactivity compared to other similar compounds. This makes it particularly useful in applications requiring precise control over molecular structure and reactivity.
Properties
Molecular Formula |
C18H22O6S2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
[(2R,3R)-3-(4-methylphenyl)sulfonyloxybutan-2-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H22O6S2/c1-13-5-9-17(10-6-13)25(19,20)23-15(3)16(4)24-26(21,22)18-11-7-14(2)8-12-18/h5-12,15-16H,1-4H3/t15-,16-/m1/s1 |
InChI Key |
MFRBMNNZDFDJOF-HZPDHXFCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H](C)[C@@H](C)OS(=O)(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(C)OS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




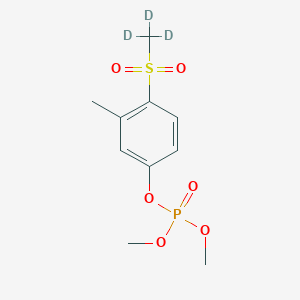

![(4S)-4-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxo-5-phenylmethoxy(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12061114.png)

![1-[3-Hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12061121.png)
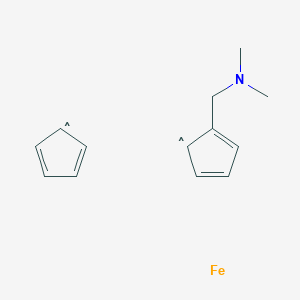
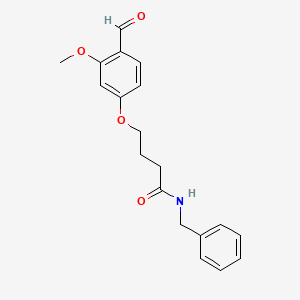

![1-(1H-Benzo[d][1,2,3]triazol-1-yl)-N,N-dimethylmethanamine--1-(2H-benzo[d][1,2,3]triazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B12061148.png)

